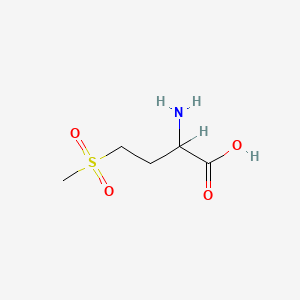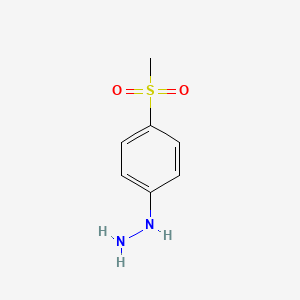
1,2-二碘四氟苯
描述
1,2-Diiodotetrafluorobenzene is an organofluorine compound with the molecular formula C6F4I2. It is characterized by the presence of two iodine atoms and four fluorine atoms attached to a benzene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .
科学研究应用
1,2-Diiodotetrafluorobenzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various fluorinated compounds and co-crystals.
Biology: Its unique properties make it useful in the study of molecular interactions and the development of new materials.
作用机制
Target of Action
1,2-Diiodotetrafluorobenzene is a chemical compound with the molecular formula C6F4I2 It has been observed to interact with other molecules such as nitroxide 1,1,3,3-tetramethylisoindolin-2-yloxyl (tmio) in the formation of co-crystals .
Mode of Action
The mode of action of 1,2-Diiodotetrafluorobenzene is primarily through its ability to form co-crystals with other molecules. For instance, it forms a 2:2 cyclic tetramer with TMIO . This interaction is facilitated by several intermolecular forces such as C–I⋯I–C, C–I⋯π, and π–π . In this process, 1,2-Diiodotetrafluorobenzene acts as an isolator to prevent the aggregation of the pyrene molecule .
Result of Action
The primary observed result of the action of 1,2-Diiodotetrafluorobenzene is the induction of phosphorescence emission from pyrene when it forms co-crystals with TMIO . This suggests that 1,2-Diiodotetrafluorobenzene could potentially be used in applications that require the modulation of phosphorescence behaviors.
Action Environment
The action of 1,2-Diiodotetrafluorobenzene can be influenced by the local molecular environment. For instance, the differences in phosphorescence behavior between different co-crystals are relevant to the local molecular environment created by 1,2-Diiodotetrafluorobenzene . This suggests that the compound’s action, efficacy, and stability could be modulated by environmental factors.
生化分析
Biochemical Properties
1,2-Diiodotetrafluorobenzene plays a significant role in biochemical reactions, particularly in the formation of co-crystals with other molecules. For instance, it forms co-crystals with nitroxide 1,1,3,3-tetramethylisoindolin-2-yloxyl, resulting in a 2:2 cyclic tetramer. This interaction is facilitated by the presence of iodine atoms, which can engage in halogen bonding with other molecules . The compound’s ability to form stable co-crystals makes it valuable in studying molecular interactions and designing new materials.
Cellular Effects
The effects of 1,2-Diiodotetrafluorobenzene on various types of cells and cellular processes are not extensively documented. Its interactions with cellular components can influence cell function. For example, the compound’s ability to form co-crystals may affect cell signaling pathways and gene expression by altering the local molecular environment. Additionally, the presence of fluorine atoms can impact cellular metabolism by interacting with metabolic enzymes .
Molecular Mechanism
At the molecular level, 1,2-Diiodotetrafluorobenzene exerts its effects through halogen bonding interactions. The iodine atoms in the compound can form halogen bonds with electron-rich sites on biomolecules, leading to changes in their structure and function. This can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound’s fluorine atoms can participate in hydrogen bonding, further influencing molecular interactions and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Diiodotetrafluorobenzene can change over time due to its stability and degradation. The compound is relatively stable under standard conditions, but its interactions with other molecules can lead to gradual degradation. Long-term studies have shown that the compound can maintain its activity for extended periods, making it suitable for in vitro and in vivo experiments . Its stability may be affected by factors such as temperature and pH.
Dosage Effects in Animal Models
The effects of 1,2-Diiodotetrafluorobenzene vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions. At high doses, it may cause adverse effects, including toxicity and disruption of cellular functions. Studies have shown that the compound’s threshold effects depend on the specific animal model used and the duration of exposure .
Metabolic Pathways
1,2-Diiodotetrafluorobenzene is involved in various metabolic pathways, primarily through its interactions with metabolic enzymes. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These reactions are catalyzed by enzymes such as cytochrome P450, which play a crucial role in the compound’s biotransformation and elimination from the body . The presence of fluorine atoms can also influence the metabolic flux and levels of metabolites.
Transport and Distribution
Within cells and tissues, 1,2-Diiodotetrafluorobenzene is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes and accumulate in specific cellular compartments. Additionally, its interactions with binding proteins can affect its localization and accumulation within tissues . These properties are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 1,2-Diiodotetrafluorobenzene is influenced by its chemical structure and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, its interactions with mitochondrial proteins can lead to its accumulation in mitochondria, affecting mitochondrial function and energy metabolism . Understanding the subcellular localization of the compound is crucial for elucidating its biochemical effects and potential therapeutic uses.
准备方法
1,2-Diiodotetrafluorobenzene can be synthesized through a multi-step reaction process. One common method involves the following steps:
Step 1: Treatment of a precursor compound with steam at 330°C over aluminum oxide.
Step 2: Hydrogenation at 280°C over palladium on carbon.
Industrial production methods may vary, but they generally follow similar principles to ensure the purity and yield of the final product.
化学反应分析
1,2-Diiodotetrafluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with methyl lithium at -78°C to form dilithiotetrafluorobenzene.
Co-crystallization: It forms co-crystals with nitroxide compounds, such as 1,1,3,3-tetramethylisoindolin-2-yloxyl, resulting in cyclic tetramers.
Common reagents used in these reactions include methyl lithium and nitroxide compounds. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
1,2-Diiodotetrafluorobenzene can be compared with other similar compounds, such as:
1,4-Diiodotetrafluorobenzene: Similar in structure but with iodine atoms at different positions on the benzene ring.
1,2-Dibromotetrafluorobenzene: Contains bromine atoms instead of iodine, leading to different reactivity and applications.
1,2-Diiodobenzene: Lacks fluorine atoms, resulting in distinct chemical properties and uses.
The uniqueness of 1,2-diiodotetrafluorobenzene lies in its combination of iodine and fluorine atoms, which imparts specific reactivity and stability to the compound.
属性
IUPAC Name |
1,2,3,4-tetrafluoro-5,6-diiodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F4I2/c7-1-2(8)4(10)6(12)5(11)3(1)9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBYIZAYQMMVTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)I)I)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F4I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70181552 | |
| Record name | 1,2,3,4-Tetrafluoro-5,6-diiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70181552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2708-97-6 | |
| Record name | 1,2,3,4-Tetrafluoro-5,6-diiodobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2708-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-Tetrafluoro-5,6-diiodobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002708976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2708-97-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21629 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,3,4-Tetrafluoro-5,6-diiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70181552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-tetrafluoro-5,6-diiodobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.458 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,3,4-Tetrafluoro-5,6-diiodobenzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NBA9AD5ZEM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















